molecular formula C11H10N4O3S2 B10889762 4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B10889762
M. Wt: 310.4 g/mol
InChI Key: WQNVXWKVOHLJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-aminobenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling bacterial infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific structure, which combines the thiadiazole ring with a benzoic acid moiety. This combination enhances its potential as a therapeutic agent and provides a distinct set of chemical properties .

Properties

Molecular Formula

C11H10N4O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C11H10N4O3S2/c12-10-14-15-11(20-10)19-5-8(16)13-7-3-1-6(2-4-7)9(17)18/h1-4H,5H2,(H2,12,14)(H,13,16)(H,17,18)

InChI Key

WQNVXWKVOHLJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.